Superior Potency and Prolonged Duration in the Ouabain-Induced Canine Arrhythmia Model
RS-2135 demonstrated more potent and longer-lasting antiarrhythmic activity than reference Class I compounds in the anesthetized dog ouabain-induced arrhythmia model. Its onset of action was slower, but its duration of action was significantly prolonged compared to lidocaine, mexiletine, disopyramide, and flecainide [1].
| Evidence Dimension | Relative antiarrhythmic efficacy and duration of action |
|---|---|
| Target Compound Data | Potency: More potent than all reference compounds; Duration: Longer than all reference compounds |
| Comparator Or Baseline | Lidocaine, Mexiletine, Disopyramide, Flecainide |
| Quantified Difference | RS-2135's duration of action was longer; onset was slower. Potency was superior to reference compounds. |
| Conditions | Anesthetized dogs with ouabain-induced ventricular arrhythmias |
Why This Matters
Procurement is justified for studies requiring a Class I antiarrhythmic with an extended duration of action and higher potency in this specific in vivo model.
- [1] Yorikane R, Sada T, Koike H. Antiarrhythmic and cardiovascular profiles of the fused indole compound (3aR,12R,12aR,12bS)-12-amino-2,3,3a,4,11,12,12a,12b-octahydro-10-hydroxyisoquino[2,1,8-lma]carbazol-5(1H)-one hydrochloride 1.5 hydrate. Arzneimittelforschung. 1991;41(8):818-23. View Source
